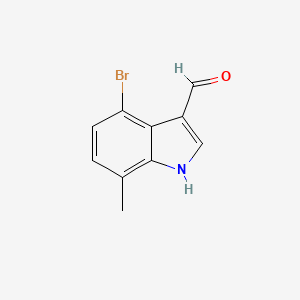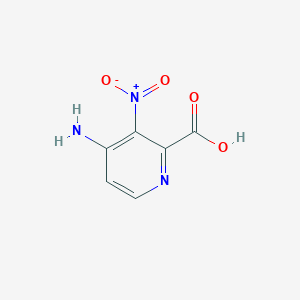![molecular formula C16H25ClN2O3 B13678366 4-[2-[2-[Boc-(methyl)amino]ethoxy]ethyl]-3-chloroaniline](/img/structure/B13678366.png)
4-[2-[2-[Boc-(methyl)amino]ethoxy]ethyl]-3-chloroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-[2-[Boc-(methyl)amino]ethoxy]ethyl]-3-chloroaniline is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-[Boc-(methyl)amino]ethoxy]ethyl]-3-chloroaniline typically involves multiple steps. One common approach is to start with the chlorination of aniline to form 3-chloroaniline. This intermediate is then subjected to a series of reactions to introduce the Boc-protected amino group and the ethoxyethyl chain. The reaction conditions often involve the use of bases like sodium carbonate and solvents such as tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.
化学反応の分析
Types of Reactions
4-[2-[2-[Boc-(methyl)amino]ethoxy]ethyl]-3-chloroaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: H2/Pd, sodium borohydride (NaBH4)
Nucleophiles: Various amines, alcohols, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
科学的研究の応用
4-[2-[2-[Boc-(methyl)amino]ethoxy]ethyl]-3-chloroaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of 4-[2-[2-[Boc-(methyl)amino]ethoxy]ethyl]-3-chloroaniline involves its interaction with various molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in further chemical reactions. The chloro group can act as a leaving group in substitution reactions, facilitating the formation of new bonds .
類似化合物との比較
Similar Compounds
H-4-(2-(Boc-amino)ethoxy)-Phe-Ome: A similar compound with a Boc-protected amino group and an ethoxyethyl chain.
2-(2-(tert-Butoxycarbonyl)amino)ethoxy)-ethyl 4-methylbenzenesulfonate: Another compound with a Boc-protected amino group and an ethoxyethyl chain, but with a different functional group.
Uniqueness
4-[2-[2-[Boc-(methyl)amino]ethoxy]ethyl]-3-chloroaniline is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides versatility in synthetic chemistry, making it a valuable compound for research and industrial applications.
特性
分子式 |
C16H25ClN2O3 |
|---|---|
分子量 |
328.83 g/mol |
IUPAC名 |
tert-butyl N-[2-[2-(4-amino-2-chlorophenyl)ethoxy]ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C16H25ClN2O3/c1-16(2,3)22-15(20)19(4)8-10-21-9-7-12-5-6-13(18)11-14(12)17/h5-6,11H,7-10,18H2,1-4H3 |
InChIキー |
DMDTVLCZGCHYQA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(C)CCOCCC1=C(C=C(C=C1)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,6-Bis[(tert-butyldimethylsilyl)oxy]-10,10-dimethyl-9,10-dihydroanthracen-9-one](/img/structure/B13678287.png)
![2,3-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13678288.png)

![2-(3-Fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13678303.png)






![4-Ethyl-3,10-dioxo-4,7,8,10-tetrahydro-1H,3H-spiro[pyrano[3,4-F]indolizine-6,2'-[1,3]dioxolan]-4-YL acetate](/img/structure/B13678329.png)
![6-Bromobenzo[b]thiophene-3-carbonitrile](/img/structure/B13678343.png)
![8-Methylimidazo[1,2-b]pyridazine](/img/structure/B13678351.png)
